1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final compound . Industrial production methods often employ ultrasonic-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has shown potential as a CDK2 inhibitor, which is crucial for cancer treatment.
Mechanism of Action
The primary mechanism of action of 1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold. Similar compounds include:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their substitution patterns and biological activities.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds are structurally similar but have different pharmacological profiles and applications.
Properties
Molecular Formula |
C19H16ClN5 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5/c1-2-24(15-8-4-3-5-9-15)18-17-12-23-25(19(17)22-13-21-18)16-10-6-7-14(20)11-16/h3-13H,2H2,1H3 |
InChI Key |
LDAMFPDLFUODMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.